molecular formula C9H21N3Na7O15P5 B3029500 Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid CAS No. 68155-78-2

Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

Cat. No. B3029500
CAS RN: 68155-78-2
M. Wt: 727.07 g/mol
InChI Key: OIPXXWBYRWQVLJ-UHFFFAOYSA-G
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The exact structure is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in water and alcohol, but insoluble in organic solvents . It is stable at room temperature, but decomposes when heated . In aqueous solution, it exhibits alkaline pH . Its density is approximately 1.54 g/cm³ .

Scientific Research Applications

1. Polymer Modification and Synthesis

The compound has been involved in the modification of poly(ethylene glycol) (PEG) through procedures like the Kabachnik–Fields and Moedritzer–Irani, highlighting its relevance in the synthesis and functionalization of polymers. This process has been seen to yield bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated PEG samples, showcasing its utility in polymer chemistry (Turrin, Hameau, & Caminade, 2012).

2. Ligand Synthesis for Transition Metal Complex Catalysts

The compound's derivatives have been synthesized as water-soluble ligands, such as N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid and its sodium salts. These ligands are useful for transition metal complex catalysts, indicating its role in catalysis and material science (Ma, Fu, Li, & Chen, 2001).

3. Stability and Complexation Properties

Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid is part of a class of phosphonic acids whose stability constants with metal complexes have been critically evaluated, indicating its importance in coordination chemistry and its potential in forming stable complexes with various metals (Popov, Rönkkömäki, & Lajunen, 2001).

4. Sequestration and Binding Studies

Research has been conducted on the sequestration capabilities of related phosphonic acids towards metal ions like Al3+ in aqueous solutions. This suggests its potential applications in water treatment, metal sequestration, and possibly in environmental remediation processes (Cardiano et al., 2018).

properties

CAS RN

68155-78-2

Molecular Formula

C9H21N3Na7O15P5

Molecular Weight

727.07 g/mol

IUPAC Name

heptasodium;[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C9H28N3O15P5.7Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;/q;7*+1/p-7

InChI Key

OIPXXWBYRWQVLJ-UHFFFAOYSA-G

SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Other CAS RN

68155-78-2

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
Reactant of Route 2
Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
Reactant of Route 3
Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
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Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
Reactant of Route 5
Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
Reactant of Route 6
Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

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